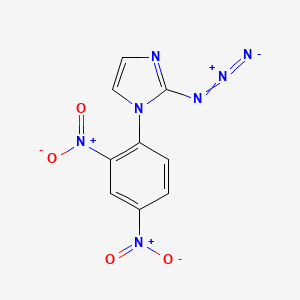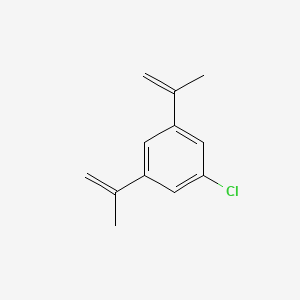
1-Chloro-3,5-di(prop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,5-di(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom and two prop-1-en-2-yl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-di(prop-1-en-2-yl)benzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves:
Chlorination: Introduction of a chlorine atom to the benzene ring using chlorine gas (Cl₂) in the presence of a catalyst like ferric chloride (FeCl₃).
Friedel-Crafts Alkylation: Introduction of prop-1-en-2-yl groups using prop-1-en-2-yl chloride (CH₃CH=CHCl) in the presence of aluminum chloride (AlCl₃) as a catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,5-di(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The prop-1-en-2-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form 1-chloro-3,5-di(propyl)benzene using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions (OH⁻) to form 3,5-di(prop-1-en-2-yl)phenol.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products:
Oxidation: 1-Chloro-3,5-di(prop-1-en-2-yl)benzaldehyde or 1-Chloro-3,5-di(prop-1-en-2-yl)benzoic acid.
Reduction: 1-Chloro-3,5-di(propyl)benzene.
Substitution: 3,5-Di(prop-1-en-2-yl)phenol.
Scientific Research Applications
1-Chloro-3,5-di(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3,5-di(prop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or prop-1-en-2-yl groups interact with electrophiles or nucleophiles. These interactions can lead to the formation of various intermediates and products, influencing the compound’s biological and chemical properties .
Comparison with Similar Compounds
1-Chloro-3,5-di(prop-1-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Chloro-3,5-difluorobenzene: Similar structure but with fluorine atoms instead of prop-1-en-2-yl groups.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains additional chlorine and fluorine atoms, leading to different chemical properties.
Properties
CAS No. |
61342-06-1 |
|---|---|
Molecular Formula |
C12H13Cl |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-chloro-3,5-bis(prop-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H13Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-7H,1,3H2,2,4H3 |
InChI Key |
VZOMEPSNALTKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=CC(=C1)Cl)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)
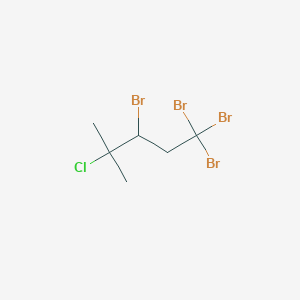
![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
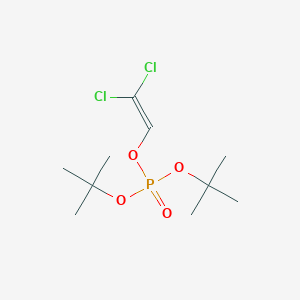
![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
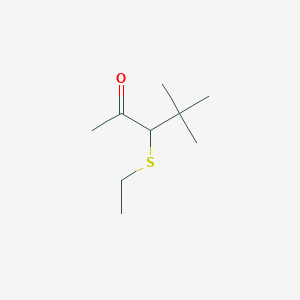

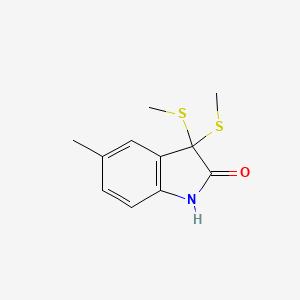
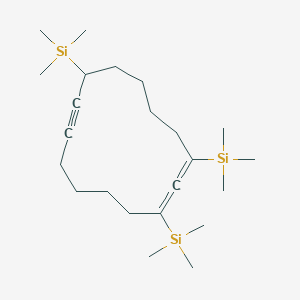
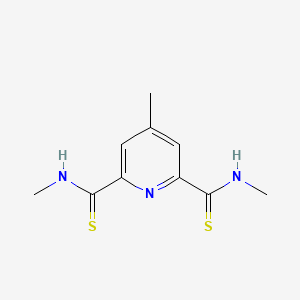
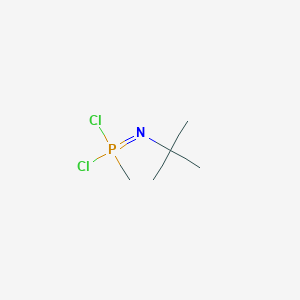
![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
